molecular formula C18H23N3O5S B2581154 N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-44-5

N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine

Número de catálogo: B2581154
Número CAS: 869075-44-5
Peso molecular: 393.46
Clave InChI: VZGZGVKHIDSUIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, also referred to as BRD9647, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article details the biological activity of the compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C22H21N3O6S
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : N-(2,5-dimethoxyphenyl)sulfonyl-N'-[2-(4-methoxyphenyl)ethyl]guanidine
  • InChI Key : OMUJNJUHZHOBJY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cell proliferation and survival. Studies have shown that the compound interferes with the function of kinesin-5, a motor protein critical for mitotic spindle formation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly those derived from multiple myeloma .

Anticancer Activity

Research indicates that BRD9647 exhibits significant anticancer properties, especially against multiple myeloma. It has been shown to inhibit the growth of myeloma cells by targeting pathways associated with cell survival and proliferation. In vitro studies have demonstrated that treatment with BRD9647 leads to a marked reduction in cell viability and induces apoptosis in myeloma cell lines .

Anti-diabetic Effects

In addition to its anticancer properties, BRD9647 has been identified as a potential anti-diabetic agent. A study reported that the compound significantly enhanced glucose uptake in C2C12 muscle cells, doubling the uptake at a concentration of 50 μM. It also upregulated key proteins involved in glucose metabolism, including pAMPK and pACC, suggesting its utility in managing diabetes .

Case Studies and Research Findings

  • Multiple Myeloma Treatment :
    • A clinical study involving patient-derived primary myeloma samples demonstrated that BRD9647 effectively inhibited cell growth and induced apoptosis through its action on kinesin-5. The results suggest a promising avenue for developing targeted therapies for multiple myeloma patients.
  • Diabetes Management :
    • In another investigation focused on metabolic disorders, BRD9647 was shown to enhance glucose uptake significantly in muscle cells. This effect was linked to the activation of AMPK signaling pathways, indicating its potential as a therapeutic agent for type 2 diabetes .

Comparison with Similar Compounds

Compound NameMechanismSelectivityPotency
BRD9647 Kinesin-5 inhibitionHighStrong
Vorinostat HDAC inhibitionModerateVariable
BRD9876 Partial activity against myelomaModerateModerate

BRD9647 stands out due to its high selectivity and potency against cancer cells compared to other similar compounds like Vorinostat and BRD9876. This unique profile supports its further development as a targeted therapy for multiple myeloma and potentially other malignancies.

Propiedades

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-14-6-4-13(5-7-14)10-11-20-18(19)21-27(22,23)17-12-15(25-2)8-9-16(17)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGZGVKHIDSUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.